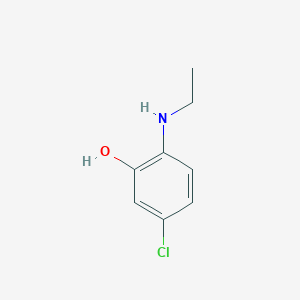

5-Chloro-2-(ethylamino)phenol

Beschreibung

Eigenschaften

CAS-Nummer |

193958-71-3 |

|---|---|

Molekularformel |

C8H10ClNO |

Molekulargewicht |

171.62 g/mol |

IUPAC-Name |

5-chloro-2-(ethylamino)phenol |

InChI |

InChI=1S/C8H10ClNO/c1-2-10-7-4-3-6(9)5-8(7)11/h3-5,10-11H,2H2,1H3 |

InChI-Schlüssel |

QABHYOIAINXVGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=C(C=C(C=C1)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with ethylamine under reducing conditions to replace the nitro group with an ethylamino group . The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas or a metal catalyst.

Industrial Production Methods: Industrial production of 5-Chloro-2-(ethylamino)phenol may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Chloro-2-(ethylamino)phenol can undergo oxidation reactions to form quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Halogens (e.g., bromine, iodine), Lewis acids (e.g., aluminum chloride).

Major Products Formed:

Oxidation: Quinones.

Reduction: Ethyl derivatives.

Substitution: Halogenated phenols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-2-(ethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the manufacture of polymers and resins .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(ethylamino)phenol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting pathways related to oxidative stress and inflammation . The ethylamino group enhances its binding affinity to specific enzymes, making it a potent bioactive compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triclosan [5-Chloro-2-(2,4-dichlorophenoxy)phenol]

- Structure: Triclosan replaces the ethylamino group in 5-Chloro-2-(ethylamino)phenol with a dichlorophenoxy ether moiety.

- Applications : Widely used as a broad-spectrum antimicrobial agent in personal care products (e.g., soaps, toothpaste) and textiles .

- Mechanism: Inhibits bacterial enoyl-acyl carrier protein reductase (FabI), disrupting fatty acid synthesis .

- Toxicity : Linked to endocrine disruption (e.g., thyroid hormone interference), bioaccumulation, and environmental persistence due to its polychlorinated structure .

Key Differences from 5-Chloro-2-(ethylamino)phenol:

- The ethylamino group in 5-Chloro-2-(ethylamino)phenol may enhance water solubility compared to triclosan’s hydrophobic dichlorophenoxy group.

5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol (2,2'-Methylene Bis(5-chlorophenol))

- Structure : Features a methylene bridge linking two 5-chloro-2-hydroxyphenyl groups.

- Applications : Used as a disinfectant and preservative in industrial settings .

Key Differences:

- The methylene bridge increases molecular weight and rigidity, reducing volatility compared to 5-Chloro-2-(ethylamino)phenol.

- Lacks the ethylamino group, which may alter metabolic pathways and biodegradability.

5-(Ethylamino)-4-methyl-2-nitrosophenol Hydrochloride

- Structure: Contains an ethylamino group at the 5-position and a nitroso (-NO) group at the 2-position.

- Applications: Intermediate in synthesizing benzo[a]phenoxazinium chloride dyes for near-infrared fluorescence imaging .

- Reactivity : The nitroso group enhances electrophilicity, enabling conjugation with biomolecules.

Key Differences:

- The nitroso group introduces redox activity absent in 5-Chloro-2-(ethylamino)phenol.

- Potential photostability issues due to the nitroso moiety.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.